molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6

Methyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1354972
CAS RN: 86718-01-6
M. Wt: 176.17 g/mol
InChI Key: KYHRVKMXYXBEQN-UHFFFAOYSA-N
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Patent
US05137896

Procedure details

A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Name
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Type
solvent
Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Three
Name
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Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3](OCC)OCC.Br.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+].[NH2:22][C:23]1[CH:28]=[C:27]([C:29]([O:31][CH3:32])=[O:30])[CH:26]=[CH:25][N:24]=1>O>[N:22]1[CH:2]=[CH:3][N:24]2[CH:25]=[CH:26][C:27]([C:29]([O:31][CH3:32])=[O:30])=[CH:28][C:23]=12 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hours
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The residue was stirred in 2,2'-oxybispropane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.